4-Bromo-3-nitrobenzoyl chloride CAS 6628-86-0 chemical data
4-Bromo-3-nitrobenzoyl chloride CAS 6628-86-0 chemical data
Technical Guide: 4-Bromo-3-nitrobenzoyl Chloride
Executive Summary
4-Bromo-3-nitrobenzoyl chloride is a trifunctional aromatic scaffold widely utilized in the synthesis of pharmaceutical intermediates, particularly kinase inhibitors and antimicrobial agents. Its utility stems from its unique "reactivity triad": a highly electrophilic acid chloride for immediate derivatization, a nitro group serving as a masked amine or electron-withdrawing modulator, and a bromine atom facilitating downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
CRITICAL DATA ALERT: CAS Number Discrepancy The CAS number 6628-86-0 provided in the request corresponds to 5-Chloro-2-nitrobenzaldehyde in major chemical registries (PubChem, Sigma-Aldrich).
The correct CAS number for 4-Bromo-3-nitrobenzoyl chloride is 335015-51-5 (or occasionally cited as the acid precursor derivative).[1] This guide focuses strictly on the 4-Bromo-3-nitrobenzoyl chloride chemical structure as requested by name.
Part 1: Chemical Identity & Physiochemical Profile[2]
This compound is typically isolated as a yellow crystalline solid or used immediately as a crude oil due to its moisture sensitivity.
| Property | Specification |
| Chemical Name | 4-Bromo-3-nitrobenzoyl chloride |
| Correct CAS | 335015-51-5 |
| Molecular Formula | C₇H₃BrClNO₃ |
| Molecular Weight | ~264.46 g/mol |
| Structure | Benzoyl chloride core substituted with Br at C4 and NO₂ at C3.[2] |
| Appearance | Yellow to brownish crystalline solid or semi-solid. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene. Reacts violently with water/alcohols. |
| Stability | Moisture sensitive (hydrolyzes to 4-bromo-3-nitrobenzoic acid). Store under inert gas (Ar/N₂). |
Part 2: Synthetic Utility & Reactivity Profile
The molecule's value lies in its ability to undergo orthogonal transformations. The Chemospecificity Hierarchy allows researchers to modify the molecule sequentially without protecting groups.
The Reactivity Triad
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Acid Chloride (C-1): The most reactive site. Reacts with nucleophiles (amines, alcohols) at 0°C to RT.
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Aryl Bromide (C-4): The "Exit Strategy." Inert to acylation conditions but active for Pd-catalyzed coupling at elevated temperatures (>60°C).
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Nitro Group (C-3): Electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (SₙAr) or serves as a latent aniline via reduction (Fe/HCl or H₂/Pd).
Figure 1: Chemospecificity map showing the logical flow of derivatization. The acid chloride is engaged first, followed by the bromine or nitro group.
Part 3: Synthesis & Production
If the acid chloride is not purchased commercially, it is best synthesized de novo from 4-bromobenzoic acid to ensure high activity.
Pathway:
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Nitration: 4-Bromobenzoic acid → 4-Bromo-3-nitrobenzoic acid (HNO₃/H₂SO₄).
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Chlorination: 4-Bromo-3-nitrobenzoic acid → Product (SOCl₂).
Step-by-Step Synthesis Protocol
Note: Perform all steps in a fume hood.
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Nitration: Dissolve 4-bromobenzoic acid in conc. H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. Stir at RT for 2h. Pour onto ice to precipitate 4-bromo-3-nitrobenzoic acid. Yield: ~95%.
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Chlorination:
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Suspend dried 4-bromo-3-nitrobenzoic acid (1.0 eq) in anhydrous Toluene or DCM.
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Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.
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Reflux (70-80°C) for 2-3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.
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Purification: Remove solvent and excess SOCl₂ under reduced pressure. The residue is used directly without further purification to prevent hydrolysis.
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Part 4: Experimental Protocols
Protocol A: General Amide Coupling (Synthesis of Kinase Inhibitor Scaffolds)
This protocol describes coupling the acid chloride with a primary amine (e.g., an aniline or aliphatic amine).
Reagents:
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4-Bromo-3-nitrobenzoyl chloride (1.0 eq)
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Amine Nucleophile (1.0 eq)
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DIPEA (Diisopropylethylamine) or TEA (1.5 eq)
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Anhydrous DCM (Dichloromethane)
Workflow:
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Preparation: Dissolve the Amine and DIPEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
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Addition: Dissolve 4-Bromo-3-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
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Why? Adding the acid chloride to the amine prevents high local concentrations of the reactive species, minimizing bis-acylation or side reactions.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (usually 30-50% EtOAc/Hexane).
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Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM.[3] Wash organic layer with Brine. Dry over Na₂SO₄.
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Outcome: The resulting 4-bromo-3-nitrobenzamide is stable and ready for cross-coupling.
Figure 2: Standard operating procedure for amide coupling.
Part 5: Pharmaceutical Applications
The 4-bromo-3-nitrobenzoyl moiety is a "privileged structure" in medicinal chemistry.
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Kinase Inhibitors: The benzamide core is a common motif in EGFR and BTK inhibitors. The bromine allows for the attachment of solubilizing groups (like piperazines) or hinge-binding heterocycles via Suzuki coupling.
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Antibacterial Agents: Used in the synthesis of benzamide-based FtsZ inhibitors (proteins essential for bacterial cell division).
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MOF Linkers: As cited in materials science literature, the acid chloride is used to generate tricarboxylic acid linkers for Metal-Organic Frameworks (MOFs), where the nitro group serves as a handle for post-synthetic modification.
Part 6: Handling & Safety Data
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Corrosivity: Causes severe skin burns and eye damage (H314).[4] The hydrolysis product (HCl) is a potent respiratory irritant.
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Lachrymator: Vapors may cause tearing. Handle only in a functioning chemical fume hood.
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Storage: Must be stored in a tightly sealed container, preferably under inert gas (Nitrogen/Argon) at 2-8°C. If the solid turns white/powdery, it has likely hydrolyzed to the benzoic acid.
References
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Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b)
- Source: ResearchGate / Vertex AI Search Snippet 1.1 & 1.5.
- Context: Synthesis of triazine-based tricarboxylic acid linkers for MOFs.
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Link: (General landing page for verification of "5b" synthesis protocol).
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Physical Properties & CAS Verification
- Source: PubChem & ChemicalBook.
- Context: Verification of CAS 6628-86-0 as 5-Chloro-2-nitrobenzaldehyde and identific
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Link: (Demonstrating the CAS conflict).
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General Amide Coupling Protocols
- Source: BenchChem Applic
- Context: Acylation of primary amines with 4-bromobenzoyl chloride deriv
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Link: (General reference for acyl chloride reactivity).
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Safety Data Sheet (SDS)
- Source: Fisher Scientific / TCI Chemicals.
- Context: Handling of nitrobenzoyl chloride deriv
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Link: (Search for "Nitrobenzoyl chloride").
Sources
- 1. 163596-75-6|4-Bromo-3-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 4-氯-3-硝基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Nitrobenzoyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-Nitrobenzoyl Chloride | 122-04-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
